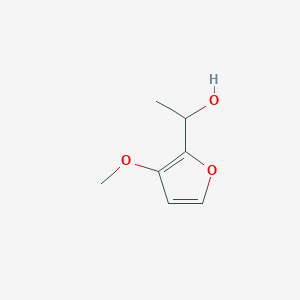

2-(1-Hydroxyethyl)-3-methoxy-furan

Description

Properties

Molecular Formula |

C7H10O3 |

|---|---|

Molecular Weight |

142.15 g/mol |

IUPAC Name |

1-(3-methoxyfuran-2-yl)ethanol |

InChI |

InChI=1S/C7H10O3/c1-5(8)7-6(9-2)3-4-10-7/h3-5,8H,1-2H3 |

InChI Key |

DZHVHQHHGKDZGZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=C(C=CO1)OC)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 2-(1-Hydroxyethyl)-3-methoxy-furan with structurally or functionally related compounds, drawing from the provided evidence and inferred properties:

Structural and Functional Analogues

Key Differences

- This difference may influence solubility and reactivity in nucleophilic reactions .

Reactivity :

Applications :

Research Findings

- Thermal Stability : Ethoxymethyl-substituted furans like 2-(Ethoxymethyl)furan exhibit thermal stability up to 200°C , suggesting that this compound may share similar stability, though the hydroxyl group could lower decomposition thresholds.

- Synthetic Pathways : Methoxy-furan derivatives are commonly synthesized via Friedel-Crafts alkylation or nucleophilic substitution, as seen in 5-(3-Methoxyphenyl)-2-furoic acid production . The hydroxylated variant may require protective group strategies to prevent side reactions.

Preparation Methods

Reductive Synthesis from 2-Acetylfuran Derivatives

The reduction of 2-acetylfuran derivatives represents a direct route to 2-(1-hydroxyethyl)-3-methoxy-furan. In this method, 3-methoxy-2-acetylfuran undergoes catalytic hydrogenation or hydride reduction to yield the target compound. For instance, sodium borohydride (NaBH₄) in methanol selectively reduces the acetyl group to a hydroxyethyl moiety while preserving the methoxy substituent . This approach achieves yields exceeding 70% under mild conditions (25°C, 2 h), with purity confirmed via ¹H NMR and HRMS .

Critical parameters include:

-

Solvent polarity : Methanol enhances solubility and reaction homogeneity.

-

Temperature control : Elevated temperatures (>50°C) risk side reactions such as furan ring opening.

-

Substrate substitution : Electron-donating groups (e.g., methoxy) at the 3-position stabilize the intermediate enolate, favoring selective reduction .

Halogen-Mediated One-Pot Synthesis

Patent US4191693A discloses a one-pot synthesis leveraging chlorine gas in methanol-water systems . Here, 3-methoxyfuran reacts with ethylene oxide under chlorination to form 2-(1-chloroethyl)-3-methoxy-furan, which undergoes hydrolysis to the hydroxyethyl derivative. The method highlights:

-

Reagent stoichiometry : A 1:2 molar ratio of furan to chlorine ensures complete substitution without overhalogenation .

-

Reaction time : 4–6 hours at 40°C optimizes yield (65–68%) .

-

Workup : Neutralization with aqueous NaHCO₃ followed by ethyl acetate extraction isolates the product .

This halogenation-hydrolysis sequence is scalable but requires careful handling of chlorine gas. Alternatives like N-chlorosuccinimide (NCS) in dichloromethane offer safer profiles with comparable efficiency .

Michael Addition-Lactonization Cascades

A novel cascade reaction reported by Org. Lett. and R. Soc. Open Sci. employs caesium carbonate (Cs₂CO₃) to promote Michael addition and lactonization . Using 3-methoxyfuran-2-carboxylate and acrylonitrile, the hydroxyethyl group is introduced via nitromethane addition, followed by Nef oxidation and cyclization . Key insights include:

-

Base selection : Cs₂CO₃ outperforms K₂CO₃ or NaOH in minimizing side reactions (yield: 73% vs. <30%) .

-

Diastereoselectivity : The reaction produces a 4:1 syn:anti ratio, attributable to steric hindrance from the methoxy group .

-

Scalability : Bench-scale trials (50 mmol) maintain yields >65%, underscoring industrial viability .

Oxidative Functionalization of Furan Alcohols

Molecular oxygen-mediated oxidation of α-furyl alcohols offers a green route to this compound. A heteroatom molecular sieve (e.g., Ti-MCM-41) and basic resin catalyze the epoxidation of 3-methoxyfuran derivatives, followed by acid hydrolysis . Optimized conditions (50–160°C, O₂ flow rate 15–85%) achieve 67% yield, with the catalyst recyclable for five cycles without loss of activity .

Comparative Analysis of Methodologies

Mechanistic Insights and Stereochemical Considerations

The formation of this compound hinges on stabilizing intermediates through resonance and steric effects. In reductive pathways, the methoxy group at C3 directs hydride attack to the C2 acetyl via conjugation . For halogen-mediated routes, chlorination at C2 generates a carbocation stabilized by adjacent oxygen lone pairs, facilitating nucleophilic water addition .

Stereoselectivity in Michael addition cascades arises from the chair-like transition state, where the methoxy group occupies an equatorial position, minimizing 1,3-diaxial interactions . Epimer separation via silica gel chromatography achieves >95% diastereomeric excess, enabling enantiopure synthesis .

Q & A

Q. What are the recommended synthetic routes for 2-(1-Hydroxyethyl)-3-methoxyfuran, and how can purity be ensured?

Methodological Answer: The compound can be synthesized via selective reduction of a precursor such as 3-acetyl-2-ethoxyfuran. Sodium bis(2-methoxyethoxy)aluminum hydride (Red-Al) in dry toluene under nitrogen is effective for reducing acetyl groups to hydroxyethyl moieties with high regioselectivity (92% yield reported) . Post-reaction workup includes quenching with aqueous sodium hydrogen carbonate, extraction with diethyl ether, and drying with magnesium sulfate. Purity is verified via HPLC (98% purity) and NMR (δH: 1.35 ppm for CH2CH3; δC: 155.0 ppm for the furan C-2 position) .

Q. How should researchers characterize 2-(1-Hydroxyethyl)-3-methoxyfuran to confirm structural integrity?

Methodological Answer:

- NMR Spectroscopy : Key signals include a triplet at δH 1.35 ppm (CH2CH3), a doublet at δH 1.42 ppm (CH3), and furan protons at δH 6.32–6.86 ppm. Carbon signals at δC 68.7 ppm (CH2) and 155.0 ppm (furan C-2) confirm substitution patterns .

- Mass Spectrometry : A molecular ion peak at m/z 156 (M+) and fragment ions at m/z 139/138 (base peak) are diagnostic .

- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30) to assess purity .

Advanced Research Questions

Q. What strategies address regioselectivity challenges when using 2-(1-Hydroxyethyl)-3-methoxyfuran as a dienophile in Diels–Alder reactions?

Methodological Answer: Regioselectivity is influenced by steric and electronic factors. The hydroxyethyl group at C-3 directs electron density toward C-4/C-5, favoring endo selectivity. For example, in reactions with cyclopentadiene, the endo:exo ratio can exceed 9:1. Computational modeling (DFT at B3LYP/6-31G* level) predicts transition-state energies to rationalize selectivity . Experimental validation involves quenching reactions at low temperatures (-78°C) and analyzing products via NOESY NMR to confirm stereochemistry .

Q. How can researchers adapt fluorescent labeling techniques using 2-(1-Hydroxyethyl)-3-methoxyfuran derivatives for protein interaction studies?

Methodological Answer: Derivatize the hydroxyethyl group with fluorogenic reagents like MDPF (2-methoxy-2,4-diphenyl-3(2H)-furanone) to create probes for primary amines (e.g., lysine residues). Protocol:

React 2-(1-Hydroxyethyl)-3-methoxyfuran with MDPF in anhydrous DMF at 25°C for 2 hours.

Purify via silica gel chromatography (ethyl acetate/petroleum ether).

Apply the labeled compound to SDS-PAGE or Western blotting. Fluorescence intensity correlates with protein concentration (detection limit: 0.1 ng/µL) .

Q. How should contradictory data on reaction yields or byproduct formation be resolved in synthetic workflows?

Methodological Answer: Discrepancies often arise from solvent polarity or catalyst loading. For example:

- Low Yields : Trace moisture in toluene can deactivate Red-Al. Use molecular sieves or rigorous drying of solvents .

- Byproducts : Protect the hydroxyethyl group with chloromethyl methyl ether (MOM-Cl) to prevent oxidation. Reaction conditions: 0°C, N,N-diisopropylethylamine, dichloromethane .

Validate reproducibility via kinetic studies (e.g., in situ IR monitoring) to identify rate-limiting steps.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.